molecular formula C9H10Cl2O B3354123 1,3-Dichloro-2-isopropoxybenzene CAS No. 57678-22-5

1,3-Dichloro-2-isopropoxybenzene

Cat. No. B3354123
CAS RN: 57678-22-5
M. Wt: 205.08 g/mol
InChI Key: WTBDJBHFQQDULT-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-isopropoxybenzene is a chemical compound with the molecular formula C9H10Cl2O . It has a molecular weight of 205.08 .

Scientific Research Applications

End-Quenching in Polymerizations

Research demonstrates the use of alkoxybenzenes, including isopropoxybenzene derivatives, in the end-quenching of TiCl4-catalyzed quasi-living polymerizations. This process allows for the direct functionalization of polymer chain ends, enhancing the utility of polymers in various applications. The effective alkoxybenzene quenchers include simple alkyl groups, haloalkyl tethers, and those with hydroxyl and amine functionalities. This method facilitates the synthesis of polymers with tailored end-groups, contributing significantly to the development of advanced materials (Morgan, Martínez-Castro, & Storey, 2010).

Curing Properties in Polymer Chemistry

Another study focuses on the curing properties and kinetics of polymers involving isophthalonitrile oxide. Here, the role of dichloro isopropoxybenzene derivatives in enhancing the tensile strength and modulus of elastomers through a 1,3-dipolar cycloaddition reaction is highlighted. This research is instrumental in the field of polymer binders, offering insights into curing reactions that can be initiated at room temperature, thereby broadening the application scope of such polymers (Fan et al., 2018).

Kinetics and Synthesis

The kinetics of reactions involving dichloro-methoxybenzenes, closely related to 1,3-Dichloro-2-isopropoxybenzene, provide essential insights into the synthesis of complex organic compounds. Such studies are crucial for understanding the reaction mechanisms and improving the efficiency of synthetic processes in organic chemistry (Wang et al., 2010).

properties

IUPAC Name

1,3-dichloro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDJBHFQQDULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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